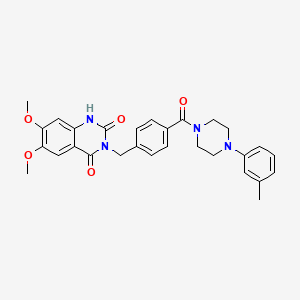

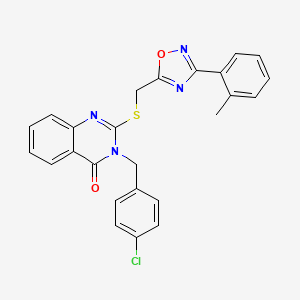

3-benzyl-2-((3-fluorobenzyl)thio)-6-morpholinoquinazolin-4(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-benzyl-2-((3-fluorobenzyl)thio)-6-morpholinoquinazolin-4(3H)-one, also known as BF-MQ, is a novel quinazoline derivative that has attracted significant attention in recent years. This compound has shown promising results in various scientific research applications, including cancer treatment, inflammation, and neurological disorders.

Aplicaciones Científicas De Investigación

Radioiodination and Biodistribution Studies

3-Benzyl-2-((3-methoxybenzyl)thio)benzo[g]quinazolin-4(3H)-one, a closely related compound, was studied for its radioactivity and potential in targeting tumor cells. The compound was successfully labeled with radioactive iodine, showing promise for developing radiopharmaceuticals for tumor targeting (Al-Salahi et al., 2018).

Antimicrobial and Antioxidant Activities

A series of benzimidazole derivatives containing morpholine rings, closely related to the queried compound, demonstrated significant antimicrobial and antioxidant activities. These compounds, including 3-benzyl-2-((3-fluorobenzyl)thio)benzo[g]quinazolin-4(3H)-one, were effective against various bacteria and showed notable DPPH scavenging activity (Menteşe et al., 2015).

Anti-Tubercular Agents

The 2,4-diaminoquinazoline class, closely related to the queried compound, was identified as an effective inhibitor of Mycobacterium tuberculosis. The study of these compounds revealed key structural determinants for their biological activity and potential as lead candidates for tuberculosis drug discovery (Odingo et al., 2014).

Fluorescence Properties for Thiol Detection

Synthesis of new 3-benzoxa/thiazol-2-ylquinolinemaleimides, similar in structure, showed enhanced fluorescence upon thiol addition. These compounds could be used as sensitive reagents for thiol detection and quantitation (Nair & Rajasekharan, 2004).

Antihypertensive Effects

A novel 3-benzylquinazolin-4(3H)-one derivative, closely related to the queried compound, demonstrated significant vasorelaxant and antihypertensive effects. The compound was effective in relaxing rat mesenteric arteries and lowering arterial pressure, indicating its potential as an antihypertensive agent (Li et al., 2016).

Interaction with Human Serum Albumin

Studies on fluorine substituted dihydroquinazoline derivatives, similar in structure, revealed their interaction with human serum albumin (HSA). These compounds induced conformation and secondary structure changes in HSA, suggesting potential applications in biological systems (Wang et al., 2016).

Propiedades

IUPAC Name |

3-benzyl-2-[(3-fluorophenyl)methylsulfanyl]-6-morpholin-4-ylquinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24FN3O2S/c27-21-8-4-7-20(15-21)18-33-26-28-24-10-9-22(29-11-13-32-14-12-29)16-23(24)25(31)30(26)17-19-5-2-1-3-6-19/h1-10,15-16H,11-14,17-18H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHNORQRODRPXGV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC3=C(C=C2)N=C(N(C3=O)CC4=CC=CC=C4)SCC5=CC(=CC=C5)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24FN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(trifluoromethyl)benzamide](/img/structure/B2364867.png)

![5-(4-ethyl-1,3-thiazol-2-yl)-N-[2-(4-methylpiperidin-1-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B2364870.png)

![3-(Benzenesulfonyl)-6-fluoro-1-[(3-fluorophenyl)methyl]quinolin-4-one](/img/structure/B2364873.png)

![[4-(6-Ethylpyrimidin-4-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2364875.png)

![(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-nitrophenyl)methanone](/img/structure/B2364877.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine](/img/structure/B2364879.png)

![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-methylacetamide](/img/structure/B2364881.png)

![1-[(2-Chloroacetyl)amino]-2-methylcyclopentane-1-carboxamide](/img/structure/B2364885.png)